molecular formula C15H11N5O4 B11685971 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide

5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide

Cat. No.: B11685971
M. Wt: 325.28 g/mol
InChI Key: USYNUKSMISETFV-CXUHLZMHSA-N
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Description

5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide: is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Formation of the Hydrazide Group: The hydrazide group can be formed by reacting the carboxylic acid derivative with hydrazine hydrate.

    Condensation with 3-Nitrobenzaldehyde: The final step involves the condensation of the hydrazide with 3-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly its ability to interact with biological targets, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential

Industry

In material science, the compound’s unique structural features may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the nitrobenzylidene moiety, which may result in different biological activity.

    3-Nitrobenzylidene hydrazide derivatives: These compounds may have similar reactivity but different structural features, leading to variations in their properties.

Uniqueness

The presence of both the furan and pyrazole rings, along with the nitrobenzylidene moiety, makes 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide unique

Properties

Molecular Formula

C15H11N5O4

Molecular Weight

325.28 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-5-2-6-24-14)19-16-9-10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

USYNUKSMISETFV-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

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